molecular formula C20H25BrN4O2 B11644940 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide

Cat. No.: B11644940
M. Wt: 433.3 g/mol
InChI Key: KJPZEPANAKZIFM-SSDVNMTOSA-N
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Description

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a brominated phenyl group, a hydroxyl group, and a tetrahydroindazole core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the bromination of a phenyl precursor, followed by the introduction of a hydroxyl group. The subsequent steps involve the formation of the tetrahydroindazole core and the final condensation reaction to form the carbohydrazide moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, highlighting the uniqueness of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE.

Properties

Molecular Formula

C20H25BrN4O2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H25BrN4O2/c1-4-20(2,3)13-5-7-16-15(10-13)18(24-23-16)19(27)25-22-11-12-9-14(21)6-8-17(12)26/h6,8-9,11,13,26H,4-5,7,10H2,1-3H3,(H,23,24)(H,25,27)/b22-11+

InChI Key

KJPZEPANAKZIFM-SSDVNMTOSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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